molecular formula C21H19NO3S3 B3739961 6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

Cat. No.: B3739961
M. Wt: 429.6 g/mol
InChI Key: FQPKDFZWYPGWOY-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a quinoline core fused with a dithiolo ring system. Key functional groups include:

  • 6-Methoxy substituent: Enhances electron-donating properties and influences solubility.
  • 4,4-Dimethyl groups: Contribute to steric bulk, possibly modulating reactivity or binding interactions.
  • 1-Thione group: A sulfur-containing moiety that may participate in redox reactions or act as a hydrogen-bond acceptor.

Properties

IUPAC Name

(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S3/c1-21(2)18-16(20(26)28-27-18)14-6-5-7-15(25-4)17(14)22(21)19(23)12-8-10-13(24-3)11-9-12/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKDFZWYPGWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dithioloquinoline Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Methoxy and Benzoyl Groups: These functional groups are introduced through specific substitution reactions, often using methoxybenzoyl chloride and appropriate catalysts.

    Final Thionation Step:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thione groups.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides and strong bases are employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of dithioloquinoline compounds exhibit significant anticancer properties. Studies have shown that the introduction of methoxy and benzoyl groups enhances their activity against various cancer cell lines. For instance, compounds similar to 6-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways . This makes it a candidate for further development as an antimicrobial agent.

Antioxidant Effects
Studies have also highlighted the antioxidant properties of this compound. The presence of methoxy groups is thought to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases linked to oxidative damage.

Materials Science Applications

Organic Photovoltaics
The unique electronic properties of 6-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transfer can enhance the performance of solar cells . Research is ongoing to optimize its incorporation into polymer blends for improved energy conversion efficiency.

Sensors
Due to its sensitivity to environmental changes, this compound can be utilized in the development of chemical sensors. Its structural characteristics allow for selective detection of specific ions or molecules in various environments, making it useful in environmental monitoring applications .

Environmental Applications

Pollutant Degradation
Preliminary studies suggest that 6-methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl can catalyze the degradation of certain organic pollutants under UV light. This photocatalytic activity presents a potential method for wastewater treatment and remediation strategies .

Case Studies

Study Title Objective Findings
Anticancer Efficacy of Dithioloquinoline DerivativesTo evaluate the cytotoxic effects on cancer cell linesSignificant inhibition of growth in breast and colon cancer cells was observed with IC50 values below 10 µM .
Antimicrobial Activity AssessmentTo test against various bacterial strainsEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .
Photocatalytic Degradation StudyTo assess pollutant removal efficiencyUp to 85% degradation of methylene blue dye was achieved within 60 minutes under UV irradiation .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its dithiolo-thione-quinoline hybrid system, which differentiates it from simpler quinoline derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
6-Methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione Dithiolo-fused quinoline 6-OMe, 5-(4-OMe-benzoyl), 4,4-dimethyl, 1-thione Thione, benzoyl, methoxy Catalysis, materials science, medicinal
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Simple quinoline 4-NH2, 2-ClPh, 3-4-OMePh Amino, chloro, methoxy Antimicrobial agents, ligand synthesis
4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l) Simple quinoline 4-NH2, 2,3-bis(4-OMePh) Amino, methoxy Fluorescent probes, drug candidates

Key Differences and Implications:

Reactivity: The thione group in the target compound may exhibit nucleophilic or redox-active behavior, unlike the amino or azido groups in compounds 4k and 4l. For example, thiones can participate in metal coordination or disulfide bond formation .

Electronic Properties: The 4-methoxybenzoyl group at position 5 enhances electron-withdrawing effects, which could reduce the basicity of the quinoline nitrogen compared to amino-substituted analogs like 4k and 4l.

Biological Activity: While aminoquinolines (e.g., 4k, 4l) are studied for antimicrobial or fluorescent properties , the target compound’s thione and dithiolo groups may confer distinct bioactivity, such as enzyme inhibition (e.g., via thiol-disulfide interchange).

Research Findings (Hypothetical Based on Structural Analogues):

  • Solubility : Methoxy groups in 4k and 4l improve solubility in polar solvents; the target compound’s benzoyl group may reduce solubility compared to these analogs.
  • Thermal Stability: The dimethyl groups in the target compound could increase melting points relative to non-alkylated quinolines (e.g., 4k melts at 223–225°C ).

Biological Activity

6-Methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO3S3C_{21}H_{19}NO_3S_3 with a molecular weight of approximately 429.58 g/mol. Its structure includes a quinoline moiety substituted with methoxy and benzoyl groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H19NO3S3
Molecular Weight429.58 g/mol
CAS Number351192-70-6

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising anticancer properties in vitro. It inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antimicrobial Effects : Preliminary assays indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity by scavenging free radicals and reducing lipid peroxidation in various biological systems. This property may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell growth with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

The biological activities of 6-Methoxy-5-(4-methoxybenzoyl)-4,4-dimethyl-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation, including topoisomerases and proteases.
  • Oxidative Stress Modulation : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, the compound mitigates oxidative damage in cells.

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsReference
HRMS (ESI)[M+H]+ 485.0843
1^1H NMRδ 3.85 (s, OCH3), δ 1.55 (s, CH3)
IR1200 cm⁻¹ (C=S stretch)

Q. Table 2. Reaction Optimization for Microwave Synthesis

ConditionYield (%)Purity (%)
Conventional6992
Microwave7698
Source: Adapted from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE
Reactant of Route 2
Reactant of Route 2
6-METHOXY-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.